N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 897620-16-5
VCID: VC7332781
InChI: InChI=1S/C22H29N5O3/c1-24(2)19-9-7-17(8-10-19)21(26-13-11-25(3)12-14-26)16-23-22(28)18-5-4-6-20(15-18)27(29)30/h4-10,15,21H,11-14,16H2,1-3H3,(H,23,28)
SMILES: CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C
Molecular Formula: C22H29N5O3
Molecular Weight: 411.506

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide

CAS No.: 897620-16-5

Cat. No.: VC7332781

Molecular Formula: C22H29N5O3

Molecular Weight: 411.506

* For research use only. Not for human or veterinary use.

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide - 897620-16-5

Specification

CAS No. 897620-16-5
Molecular Formula C22H29N5O3
Molecular Weight 411.506
IUPAC Name N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzamide
Standard InChI InChI=1S/C22H29N5O3/c1-24(2)19-9-7-17(8-10-19)21(26-13-11-25(3)12-14-26)16-23-22(28)18-5-4-6-20(15-18)27(29)30/h4-10,15,21H,11-14,16H2,1-3H3,(H,23,28)
Standard InChI Key HUQGMPZVOQYHTC-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C

Introduction

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide is a complex organic compound featuring a benzamide backbone with a nitro group attached to the benzene ring. It incorporates both a dimethylamino group and a piperazine ring, which are common motifs in pharmaceutical chemistry due to their ability to interact with biological molecules.

Synthesis and Preparation

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamide typically involves multiple steps:

  • Formation of the Intermediate: The initial step often involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine under acidic conditions to form an intermediate Schiff base.

  • Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

  • Amidation: The final step involves the reaction of the amine with 3-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

  • Receptor Modulation: It can bind to certain receptors, influencing signal transduction pathways that alter cellular responses.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzamideC24_{24}H29_{29}N5_{5}O4_{4}Approx. 451 g/molPotential enzyme inhibition and receptor modulation
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamideC23_{23}H30_{30}N6_{6}O4_{4}454.5 g/molUnknown specific activity, but likely similar due to structural similarities
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamideC22_{22}H31_{31}N5_{5}O3_{3}413.5 g/molUnknown specific activity, but may exhibit different biological profiles due to the furan ring

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator